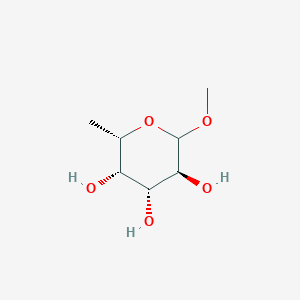

Methyl fucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-DVEMRHSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296166 |

Source

|

| Record name | Methyl 6-deoxy-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65310-00-1 |

Source

|

| Record name | Methyl 6-deoxy-L-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65310-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-deoxy-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Methyl α-L-Fucopyranoside: A Technical Guide

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of glycoscience and drug discovery, a thorough understanding of the fundamental physical and chemical properties of carbohydrate building blocks is paramount. This technical guide provides an in-depth analysis of the physical properties of methyl α-L-fucopyranoside, a crucial monosaccharide derivative. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents a relevant experimental workflow visualization.

Core Physical and Chemical Properties

Methyl α-L-fucopyranoside is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₅ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥ 98% (as determined by HPLC) | [1] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Melting Point | 153 - 160 °C | Not specified | [1][3] |

| Specific Rotation [α]D²⁰ | -185° to -215° | c=1 in water | [3][4][5] |

| Solubility | 604 g/L | in water at 25 °C |

Experimental Protocols

The accurate determination of the physical properties of methyl α-L-fucopyranoside relies on standardized experimental procedures. The following sections detail the methodologies for measuring melting point, optical rotation, and solubility.

Determination of Melting Point

The melting point of methyl α-L-fucopyranoside is determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered methyl α-L-fucopyranoside is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range represents the melting point of the sample.

Measurement of Specific Rotation

The optical rotation of a solution of methyl α-L-fucopyranoside is measured using a polarimeter. The specific rotation is then calculated from the observed rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (for D-line at 589 nm)

Procedure:

-

A solution of methyl α-L-fucopyranoside is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of distilled water (e.g., 1 g in 100 mL).

-

The polarimeter is calibrated using a blank solution (distilled water).

-

The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) is measured at a constant temperature (20 °C) using the sodium D-line.

-

The specific rotation ([α]D²⁰) is calculated using the following formula: [α]D²⁰ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination

The aqueous solubility of methyl α-L-fucopyranoside is determined by the equilibrium solubility method.

Apparatus:

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

An excess amount of methyl α-L-fucopyranoside is added to a known volume of distilled water in a vial.

-

The vial is sealed and agitated at a constant temperature (25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted.

-

The concentration of the dissolved methyl α-L-fucopyranoside in the diluted supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The solubility is then calculated and expressed in g/L.

Experimental Workflow Visualization

Methyl α-L-fucopyranoside is frequently utilized in glycobiology research, particularly in studying carbohydrate-protein interactions. One common application is in competitive binding assays to determine the inhibitory potential of various compounds against the binding of a specific lectin to its fucosylated ligand. The following diagram illustrates a typical experimental workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

This workflow demonstrates how methyl α-L-fucopyranoside can be used as a known inhibitor to compete with the binding of a lectin to a fucosylated glycoprotein (B1211001) immobilized on a microtiter plate. The resulting signal is inversely proportional to the inhibitory activity of the tested compound. This type of assay is crucial for screening and characterizing potential anti-adhesion therapeutics that target lectin-carbohydrate interactions.

References

- 1. Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. monobind.com [monobind.com]

- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Bacterial Adhesion and Antibiofilm Activities of a Glycolipid Biosurfactant from Lactobacillus rhamnosus with Its Physicochemical and Functional Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Methyl β-D-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-fucopyranoside is a methylated derivative of D-fucose, a monosaccharide found in a variety of cell surface glycans. This compound is a valuable tool in glycobiology and related fields for investigating carbohydrate-protein interactions, particularly those involving fucose-specific lectins. While extensive research has been conducted on the biological activities of various methyl glycoside derivatives, data specifically quantifying the anti-inflammatory, anticancer, or antiviral properties of methyl β-D-fucopyranoside remains limited in publicly accessible literature. Its primary documented biological activity lies in its role as a competitive inhibitor of fucose-binding proteins. This guide provides a comprehensive overview of the known biological context of methyl β-D-fucopyranoside, with a focus on its interaction with lectins, and details the key experimental protocols used to characterize and quantify these interactions.

Introduction to Methyl β-D-fucopyranoside

Methyl β-D-fucopyranoside is a stable, synthetically accessible analog of the naturally occurring sugar D-fucose.[1] The presence of a methyl group at the anomeric carbon prevents its hydrolysis by glycosidases, making it a suitable probe for studying biological systems.[1] Fucosylated glycans on the cell surface are crucial for a multitude of cellular processes, including cell signaling, immune responses, and pathogen recognition.[1][2] Consequently, methyl β-D-fucopyranoside serves as an important model compound for elucidating the roles of fucose in these processes and for the development of glycomimetic drugs that target carbohydrate-binding proteins.[1]

Table 1: Physicochemical Properties of Methyl β-D-fucopyranoside

| Property | Value |

| Molecular Formula | C7H14O5 |

| Molecular Weight | 178.18 g/mol |

| Appearance | White to almost white crystalline powder |

| CAS Number | 18408-64-5 |

| Purity | Typically ≥95-98% (by HPLC or GC) |

Source:[1]

Core Biological Activity: Interaction with Fucose-Binding Lectins

The most well-documented biological activity of methyl β-D-fucopyranoside is its ability to act as a competitive ligand for fucose-specific lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures, and those that bind fucose play significant roles in both physiological and pathological processes. By mimicking the fucose moiety of natural glycans, methyl β-D-fucopyranoside can inhibit the binding of lectins to their endogenous ligands, thereby modulating their biological effects.[1][2]

While specific IC50 values for methyl β-D-fucopyranoside are not extensively reported in the general literature, its inhibitory activity is typically quantified using a variety of biophysical and biochemical assays. The following sections detail the experimental protocols for the most common techniques used to study these interactions.

Experimental Protocols for Characterizing Lectin Binding

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

-

Sample Preparation:

-

A solution of the fucose-binding lectin is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS, or HEPES).

-

A solution of methyl β-D-fucopyranoside is prepared in the exact same buffer to minimize heat of dilution effects.

-

The concentrations are chosen based on the expected binding affinity; typically, the lectin concentration in the sample cell is 10-100 times the expected Kd, and the methyl β-D-fucopyranoside concentration in the syringe is 10-20 times the lectin concentration.

-

-

ITC Experiment:

-

The lectin solution is loaded into the sample cell of the ITC instrument.

-

The methyl β-D-fucopyranoside solution is loaded into the injection syringe.

-

A series of small, precise injections of the methyl β-D-fucopyranoside solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to binding affinity (Kd).

-

Sensor Chip Preparation:

-

A sensor chip (e.g., a CM5 chip) is activated.

-

The fucose-binding lectin is immobilized onto the sensor chip surface via amine coupling or another suitable chemistry.

-

The surface is then deactivated to block any remaining active sites.

-

-

SPR Analysis:

-

A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor chip surface to establish a stable baseline.

-

Different concentrations of methyl β-D-fucopyranoside (the analyte) are injected over the surface.

-

The binding of the analyte to the immobilized lectin is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

-

After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the anomers of methyl fucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts and coupling constants for both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Furthermore, it outlines a detailed experimental protocol for the acquisition of 1D NMR spectra and presents a logical framework for the determination of anomeric configurations using NMR data.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and ¹H-¹H coupling constants (J) in Hertz (Hz) for the anomeric forms of methyl L-fucopyranoside, recorded in deuterium (B1214612) oxide (D₂O).

Methyl α-L-Fucopyranoside

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| 1 | 100.1 | 4.75 (d) | J₁,₂ = 3.8 |

| 2 | 68.9 | 3.78 (dd) | J₂,₁ = 3.8, J₂,₃ = 10.1 |

| 3 | 70.3 | 3.84 (dd) | J₃,₂ = 10.1, J₃,₄ = 3.4 |

| 4 | 72.3 | 3.71 (d) | J₄,₃ = 3.4, J₄,₅ = 1.0 |

| 5 | 67.2 | 4.10 (q) | J₅,₄ = 1.0, J₅,₆ = 6.5 |

| 6 (CH₃) | 15.9 | 1.25 (d) | J₆,₅ = 6.5 |

| OCH₃ | 55.8 | 3.39 (s) |

Methyl β-L-Fucopyranoside

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| 1 | 104.2 | 4.15 (d) | J₁,₂ = 7.8 |

| 2 | 71.5 | 3.48 (dd) | J₂,₁ = 7.8, J₂,₃ = 9.8 |

| 3 | 73.6 | 3.65 (dd) | J₃,₂ = 9.8, J₃,₄ = 3.4 |

| 4 | 72.0 | 3.61 (d) | J₄,₃ = 3.4, J₄,₅ = 1.0 |

| 5 | 71.1 | 3.75 (q) | J₅,₄ = 1.0, J₅,₆ = 6.5 |

| 6 (CH₃) | 16.0 | 1.30 (d) | J₆,₅ = 6.5 |

| OCH₃ | 57.5 | 3.55 (s) |

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality 1D ¹H and ¹³C NMR spectra of methyl glycosides is presented below. This protocol is adaptable to most modern NMR spectrometers.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added, with its methyl signal set to 0.00 ppm for ¹H NMR. For ¹³C NMR in D₂O, a small amount of methanol (B129727) can be added, and its resonance is set to 49.50 ppm.[1]

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal detection.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (sw): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules, including carbohydrates.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans (ns): A significantly larger number of scans is required due to the low natural abundance of ¹³C, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.

-

Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (HDO at ~4.79 ppm for ¹H NMR in D₂O) or the internal standard.[2]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the NMR analysis of this compound.

The determination of the anomeric configuration (α or β) is a critical step in the structural elucidation of glycosides. For L-fucopyranosides, which adopt a ¹C₄ chair conformation, the orientation of the substituents at the anomeric carbon (C-1) significantly influences key NMR parameters.

In the α-anomer, the methoxy (B1213986) group at C-1 is in an axial position, resulting in an equatorial H-1 proton. The dihedral angle between H-1 and the axial H-2 proton is approximately 60°, leading to a relatively small ³J(H₁,H₂) coupling constant, typically in the range of 3-4 Hz.[3] Conversely, in the β-anomer, the methoxy group is equatorial, placing the H-1 proton in an axial orientation. The trans-diaxial relationship between H-1 and H-2 (dihedral angle ≈ 180°) results in a much larger ³J(H₁,H₂) coupling constant, generally around 7-8 Hz.[3]

The chemical shifts of the anomeric proton and carbon are also diagnostic. The anomeric proton (H-1) of the α-anomer is typically found further downfield (at a higher ppm value) compared to the β-anomer due to the deshielding effect of the axial anomeric substituent. Similarly, the anomeric carbon (C-1) of the β-anomer is generally observed at a lower field (higher ppm) than that of the α-anomer. These predictable trends provide a robust basis for the unambiguous assignment of the anomeric configuration in methyl fucopyranosides.

References

- 1. Table 5 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. cigs.unimo.it [cigs.unimo.it]

Conformational Landscape of Methyl Fucopyranoside Anomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Fucose, a deoxyhexose, is a critical component of many biologically significant glycans, and understanding the three-dimensional structure of its glycosides is paramount for comprehending their roles in molecular recognition events, such as those involved in cell adhesion, immune responses, and disease pathogenesis. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling, outlines detailed experimental and computational protocols, and presents visual workflows to facilitate a comprehensive understanding of the conformational analysis of these important molecules.

Core Concepts in Conformational Analysis

The conformational behavior of pyranosides is primarily dictated by the puckering of the six-membered ring. For L-fucopyranosides, the two most common chair conformations are designated as ¹C₄ and ⁴C₁. In the ¹C₄ conformation, carbon atoms C1, C2, C3, and C5 are in the plane, with C4 above and the ring oxygen (O5) below. Conversely, in the ⁴C₁ conformation, C1, C2, C3, and C5 are in the plane, with O5 above and C4 below. The relative energies of these and other less stable conformations, such as boat and skew-boat forms, determine the conformational equilibrium in solution.

Experimental validation of these conformations is predominantly achieved through ¹H NMR spectroscopy. The vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitudes are related to the dihedral angles between the coupled protons, a relationship described by the Karplus equation. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing theoretical conformational energies and detailed geometric parameters.

Quantitative Conformational Data

The conformational analysis of both anomers of methyl L-fucopyranoside consistently reveals a strong preference for the ¹C₄ chair conformation in solution. This preference is attributed to the minimization of steric interactions between the axial substituents.

¹H NMR Coupling Constants

The following tables summarize the experimentally determined ³JHH coupling constants for methyl α-L-fucopyranoside and methyl β-L-fucopyranoside in their dominant ¹C₄ conformations. These values are crucial for deducing the dihedral angles and, consequently, the ring pucker.

Table 1: Experimentally Determined ³JHH Coupling Constants (Hz) for Methyl α-L-fucopyranoside in ¹C₄ Conformation

| Coupling | Value (Hz) |

| J₁,₂ | 3.5 - 4.0 |

| J₂,₃ | 10.0 - 10.5 |

| J₃,₄ | 3.0 - 3.5 |

| J₄,₅ | ~1 |

| J₅,₆ | 6.5 - 7.0 |

Table 2: Experimentally Determined ³JHH Coupling Constants (Hz) for Methyl β-L-fucopyranoside in ¹C₄ Conformation

| Coupling | Value (Hz) |

| J₁,₂ | 7.5 - 8.0 |

| J₂,₃ | 9.5 - 10.0 |

| J₃,₄ | 3.0 - 3.5 |

| J₄,₅ | ~1 |

| J₅,₆ | 6.5 - 7.0 |

Note: The reported values are typical ranges found in the literature and may vary slightly depending on the solvent and experimental conditions.

Conformational Energies

Computational studies have quantified the relative energies of different conformations of methyl fucopyranoside anomers. The ¹C₄ chair is consistently found to be the global minimum, with other conformations being significantly higher in energy.

Table 3: Calculated Relative Conformational Energies (kcal/mol) for Methyl α-L-fucopyranoside

| Conformation | Relative Energy (kcal/mol) |

| ¹C₄ (Chair) | 0.00 |

| ⁴C₁ (Chair) | > 5.0 |

| Boat/Skew-Boat | > 7.0 |

Table 4: Calculated Relative Conformational Energies (kcal/mol) for Methyl β-L-fucopyranoside

| Conformation | Relative Energy (kcal/mol) |

| ¹C₄ (Chair) | 0.00 |

| ⁴C₁ (Chair) | > 5.0 |

| Boat/Skew-Boat | > 7.0 |

Note: These values are generally obtained from DFT calculations in the gas phase or with implicit solvent models.

Experimental and Computational Methodologies

A robust conformational analysis relies on a synergistic approach combining experimental NMR data with computational modeling.

NMR Spectroscopy Protocol

A typical protocol for the conformational analysis of methyl fucopyranosides using NMR spectroscopy involves the following steps:

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound anomer in a suitable deuterated solvent (e.g., D₂O, methanol-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtration if necessary.

-

For quantitative measurements, an internal standard such as trimethylsilylpropanoic acid (TSP) may be added.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra to observe the chemical shifts and coupling patterns.

-

Perform two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), to assign all proton resonances.

-

Acquire a high-resolution 1D ¹H spectrum or use spectral deconvolution techniques to accurately measure the ³JHH coupling constants.

-

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be performed to obtain through-space proton-proton distance information, which further aids in confirming the conformation.

-

-

Data Analysis:

-

Integrate the 1D ¹H NMR spectrum to determine the relative populations of different conformers if they are in slow exchange.

-

Extract the ³JHH coupling constants from the spectra.

-

Use a generalized Karplus equation, which takes into account the effects of substituent electronegativity, to calculate the corresponding dihedral angles.

-

Compare the experimentally derived dihedral angles with those expected for standard chair and boat conformations to determine the predominant conformation.

-

Computational Modeling Protocol

Computational modeling provides a theoretical framework for understanding the conformational preferences observed experimentally. A typical workflow is as follows:

-

Structure Building:

-

Generate the initial 3D structures of the this compound anomers in various possible conformations (e.g., ¹C₄, ⁴C₁, boat, and skew-boat).

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and calculate the single-point energies of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p) or higher.

-

Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to better mimic experimental conditions.

-

-

Conformational Searching (Optional but Recommended):

-

For a more exhaustive exploration of the conformational space, perform a systematic conformational search or run molecular dynamics (MD) simulations.

-

MD simulations, using force fields like GLYCAM or CHARMM, can provide insights into the dynamic behavior of the molecule in solution over time.

-

-

Analysis:

-

Compare the relative energies of the optimized conformers to identify the global minimum and the energy penalties for other conformations.

-

Calculate theoretical ³JHH coupling constants from the optimized geometries and compare them with the experimental values for validation.

-

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformer.

-

Visualizing the Conformational Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the conformational analysis of this compound anomers.

Conclusion

The conformational analysis of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside reveals a strong and consistent preference for the ¹C₄ chair conformation. This foundational knowledge, derived from a combination of robust experimental NMR data and corroborating computational models, is essential for researchers in glycobiology, medicinal chemistry, and drug development. A thorough understanding of the three-dimensional structure of these fundamental carbohydrate building blocks provides a critical framework for interpreting their biological functions and for the rational design of novel therapeutics and diagnostics that target carbohydrate-mediated processes. The methodologies and data presented in this guide serve as a comprehensive resource for scientists engaged in the study of fucose-containing glycoconjugates.

Unveiling Nature's Sweet Secret: A Technical Guide to the Discovery and Isolation of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the monosaccharide fucose, has garnered interest in the scientific community for its potential applications in glycobiology and drug development. While widely utilized as a synthetic building block, its natural occurrence, particularly in the 'miracle fruit' Synsepalum dulcifurum, presents a compelling case for the exploration of its biosynthesis, bioactivity, and efficient extraction methodologies. This technical guide provides a comprehensive overview of the current knowledge on the discovery and isolation of this compound from natural sources, offering detailed, albeit generalized, experimental protocols and highlighting the existing gaps in quantitative data and specific biological pathway analysis.

Introduction

This compound exists as two anomers, methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. It is structurally a glycoside, where a methyl group is attached to the anomeric carbon of fucose. Although it is frequently synthesized for research and commercial purposes, its presence in the plant kingdom, notably in Synsepalum dulcificum, underscores its role as a natural product.[1][2] This guide aims to consolidate the available information on its natural discovery and provide a framework for its isolation, acknowledging the limited specific data in the current scientific literature.

Natural Occurrence

The primary documented natural source of this compound is the miracle fruit, Synsepalum dulcificum.[1] This plant is renowned for its unique glycoprotein, miraculin, which alters taste perception. While the fruit has undergone extensive phytochemical analysis, revealing a rich profile of flavonoids, phenolic acids, and other glycosides, specific studies detailing the initial discovery and quantification of this compound are scarce.[3][4] General phytochemical screenings have confirmed the presence of glycosides as a class of compounds within the plant, under which this compound falls.[2][3]

Experimental Protocols: Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound from Synsepalum dulcificum is not explicitly available in the current body of scientific literature. However, based on general phytochemical practices for the isolation of glycosides from plant materials, a generalized protocol can be inferred. The following methodology is a composite representation of standard techniques.

General Extraction and Fractionation Workflow

The isolation of this compound from a natural source like Synsepalum dulcificum would typically follow a multi-step process involving extraction, fractionation, and purification.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation: Fresh or dried fruit pulp of Synsepalum dulcificum should be homogenized or ground into a fine powder to increase the surface area for efficient extraction.

3.2.2. Solvent Extraction:

-

Apparatus: Soxhlet apparatus or maceration setup.

-

Solvent: Methanol or ethanol (B145695) are suitable polar solvents for extracting glycosides.

-

Procedure (Maceration):

-

Soak the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

3.2.3. Solvent Partitioning:

-

Purpose: To separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

This compound, being a polar glycoside, is expected to be enriched in the n-butanol and/or the final aqueous fraction.

-

3.2.4. Column Chromatography:

-

Stationary Phase: Silica gel (for normal-phase) or a size-exclusion gel like Sephadex LH-20 are commonly used.

-

Mobile Phase: A gradient of solvents, typically starting with a less polar mixture (e.g., chloroform:methanol) and gradually increasing the polarity.

-

Procedure:

-

Pack the column with the chosen stationary phase slurried in the initial mobile phase.

-

Adsorb the concentrated polar fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions of a specific volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent, which is sensitive to sugars).

-

3.2.5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Purpose: For final purification of the isolated compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

-

Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like this compound.

-

Procedure:

-

Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Collect the peak corresponding to the retention time of a this compound standard.

-

Remove the solvent under vacuum to obtain the purified compound.

-

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Quantitative Data

Currently, there is a significant lack of published quantitative data on the concentration of this compound in Synsepalum dulcificum or any other natural source. The table below is presented as a template for future research, as no comparative data could be found in the existing literature.

| Natural Source | Part of Organism | Extraction Method | Quantification Method | This compound Yield (mg/g dry weight) | Reference |

| Synsepalum dulcificum | Fruit Pulp | N/A | N/A | Not Reported | N/A |

| Marine Algae (Species) | Thallus | N/A | N/A | Not Reported | N/A |

N/A: Not Available in the reviewed literature.

Signaling Pathways and Logical Relationships

The specific biological role and any associated signaling pathways of this compound within its natural sources are not well-documented. In a broader context, fucosylated glycans are known to be involved in various biological recognition events. The logical relationship for the potential involvement of this compound in such a process can be visualized as follows:

Caption: Hypothetical biological role of this compound.

Conclusion and Future Perspectives

The discovery of this compound in Synsepalum dulcificum opens avenues for further research into its natural biosynthesis, physiological function, and potential pharmacological applications. This guide provides a foundational, albeit generalized, protocol for its isolation. Future research should focus on:

-

Method Development: Establishing a validated, specific protocol for the efficient isolation and purification of this compound from natural sources.

-

Quantitative Analysis: Determining the concentration of this compound in various parts of Synsepalum dulcificum and exploring other potential natural sources, including marine organisms.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the methylation of fucose in the source organisms.

-

Bioactivity Screening: Evaluating the biological activities of naturally derived this compound.

Addressing these research gaps will provide a more complete understanding of this intriguing natural product and unlock its full potential for scientific and therapeutic applications.

References

- 1. Nutritional benefits, phytochemical constituents, ethnomedicinal uses and biological properties of Miracle fruit plant (Synsepalum dulcificum Shumach. & Thonn. Daniell) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. miraburst.com [miraburst.com]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. ukm.my [ukm.my]

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, inflammation, and immune responses. As a stable, synthetically accessible monosaccharide, this compound serves as an invaluable tool in glycobiology and medicinal chemistry. It is frequently employed as a ligand for studying carbohydrate-protein interactions, particularly those involving fucose-binding lectins, and as a fundamental building block for the synthesis of complex fucosylated oligosaccharides and glycoconjugates.[1][2] This guide provides a comprehensive overview of the structure and stereochemistry of this compound, intended to be a foundational resource for researchers in the field.

Core Structure

The fundamental structure of this compound consists of a six-membered pyranose ring, characteristic of the cyclic form of fucose, with a methyl group attached to the anomeric carbon via a glycosidic bond. Fucose itself is a 6-deoxy-galactose, meaning it lacks the hydroxyl group at the C-6 position, which is replaced by a hydrogen atom.

Fischer and Haworth Projections

The open-chain and cyclic forms of fucose, the parent sugar of this compound, can be represented by Fischer and Haworth projections, respectively. These projections are crucial for understanding the stereochemical relationships between the different isomers.[3][4] L-fucose is the naturally occurring enantiomer, while D-fucose is less common.

To convert a Fischer projection to a Haworth projection for a D-sugar, hydroxyl groups on the right in the Fischer projection are drawn pointing down in the Haworth projection, and those on the left are drawn pointing up. For L-sugars, the opposite rule applies. The terminal CH₂OH group (or in the case of fucose, the CH₃ group) is drawn up for D-sugars and down for L-sugars in the pyranose ring.[5][6]

Stereochemistry

The stereochemistry of this compound is multifaceted, defined by the chirality of the fucose core and the configuration at the anomeric center. This gives rise to several stereoisomers with distinct three-dimensional structures and biological activities.

Enantiomers: D- and L-Fucose

Fucose exists as two enantiomers, D-fucose and L-fucose, which are non-superimposable mirror images of each other.[4] Consequently, this compound also exists in D- and L-forms. The vast majority of biologically relevant fucosylated glycans contain L-fucose.

Anomers: α and β

The formation of the cyclic pyranose ring from the open-chain form of fucose creates a new stereocenter at the anomeric carbon (C-1). This gives rise to two anomers, designated as alpha (α) and beta (β). In the Haworth projection of the L-isomer, the α-anomer has the methoxy (B1213986) group at C-1 pointing upwards (axial in the most stable chair conformation), while the β-anomer has the methoxy group pointing downwards (equatorial). For the D-isomer, the α-anomer has the methoxy group pointing downwards (axial), and the β-anomer has it pointing upwards (equatorial).

Chair Conformations

The six-membered pyranose ring of this compound is not planar but adopts a stable chair conformation to minimize steric strain.[7][8] For L-fucopyranosides, the most stable chair conformation is the ¹C₄ form. In this conformation, the substituents on the ring carbons can be either axial (perpendicular to the mean plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of the α and β anomers is influenced by the anomeric effect and steric interactions of the substituents. Generally, substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions.[9][10]

Quantitative Data

The precise structural features of this compound isomers can be characterized by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidating stereochemistry and conformation in solution.

Physicochemical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |

| Methyl α-L-fucopyranoside | 14687-15-1 | C₇H₁₄O₅ | 178.18 | 153-160 | -185° to -215° (c=1, H₂O) |

| Methyl β-L-fucopyranoside | 24332-98-7 | C₇H₁₄O₅ | 178.18 | 121-123 | +12.5° to +14.0° (c=2, H₂O) |

| Methyl α-D-fucopyranoside | 1128-40-1 | C₇H₁₄O₅ | 178.18 | 155 | +193° (c=1, H₂O) |

| Methyl β-D-fucopyranoside | 24332-98-7 | C₇H₁₄O₅ | 178.18 | - | - |

Data compiled from various chemical suppliers and databases. Specific rotation can vary slightly based on measurement conditions.

NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural analysis of carbohydrates. The chemical shifts (δ) and coupling constants (J) of the protons (¹H) and carbons (¹³C) are highly sensitive to the stereochemistry and conformation of the molecule. Below are typical ¹H and ¹³C NMR chemical shifts for methyl α-L-fucopyranoside in D₂O.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl α-L-fucopyranoside in D₂O

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H-1 / C-1 | ~4.80 (d, J ≈ 3.5 Hz) | ~100.5 |

| H-2 / C-2 | ~3.85 (dd, J ≈ 3.5, 10.0 Hz) | ~68.0 |

| H-3 / C-3 | ~3.75 (dd, J ≈ 3.0, 10.0 Hz) | ~70.0 |

| H-4 / C-4 | ~3.90 (d, J ≈ 3.0 Hz) | ~72.0 |

| H-5 / C-5 | ~4.20 (q, J ≈ 6.5 Hz) | ~67.0 |

| H-6 / C-6 (CH₃) | ~1.25 (d, J ≈ 6.5 Hz) | ~16.0 |

| OCH₃ | ~3.40 (s) | ~55.0 |

Note: These are approximate values and can vary depending on the solvent, temperature, and instrument.[11][12] The small J₁﹐₂ coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α-anomeric configuration in the ¹C₄ chair conformation.

Experimental Protocols

Synthesis of Methyl α-L-fucopyranoside

A common method for the synthesis of methyl fucopyranosides is the Fischer glycosidation.

Objective: To synthesize methyl α-L-fucopyranoside from L-fucose.

Materials:

-

L-fucose

-

Anhydrous methanol (B129727)

-

Strong acid catalyst (e.g., acetyl chloride, Dowex 50W-X8 resin, or HCl)

-

Anhydrous sodium carbonate or triethylamine (B128534)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Reaction Setup: Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid. If using acetyl chloride, it will react with methanol to generate HCl in situ.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding anhydrous sodium carbonate or triethylamine until the solution is no longer acidic.

-

Workup: Filter the mixture to remove the solid base and any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α and β anomers and any unreacted starting material.

-

Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent to yield methyl α-L-fucopyranoside as a white solid. Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.[13][14]

Visualizations

Chemical Structures and Stereoisomers

Caption: Stereoisomers of this compound.

Experimental Workflow: Studying Carbohydrate-Protein Interactions

Caption: Workflow for studying carbohydrate-protein interactions.

Signaling Pathway Involvement (Conceptual)

Caption: Inhibition of fucose-mediated cell signaling.

Conclusion

This compound, in its various stereoisomeric forms, represents a cornerstone of modern glycobiology research. A thorough understanding of its structure, stereochemistry, and conformational preferences is paramount for the rational design of experiments aimed at dissecting the roles of fucosylated glycans in health and disease. This guide provides a foundational overview to aid researchers in their endeavors, from the synthesis and characterization of these essential molecules to their application in studying complex biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

Stability of Methyl Fucopyranosides in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and enzymatic stability of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Understanding the stability of these glycosides is critical for their application in glycobiology research, as reference standards, and in the formulation of therapeutics where glycosidic linkages are present. This document outlines the primary degradation pathways, factors influencing stability, and detailed experimental protocols for stability assessment.

Introduction to Methyl Fucopyranoside Stability

Methyl L-fucopyranosides are derivatives of L-fucose, a deoxyhexose sugar integral to many biological processes, including cell adhesion and signaling. These compounds serve as valuable tools in glycobiology and are noted for their general stability, which is a key attribute in their use for enhancing the bioavailability and performance of glycosylated drugs.[1] However, the glycosidic bond is susceptible to cleavage under certain chemical and enzymatic conditions. This guide explores the kinetics and mechanisms of this degradation. The stability is primarily dictated by the integrity of the anomeric linkage, which can be cleaved through acid-catalyzed hydrolysis, and in specific cases, alkaline hydrolysis or enzymatic action.

Fundamentals of Glycosidic Bond Stability

A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety (the aglycone). In this compound, the aglycone is a simple methyl group. The stability of this bond is influenced by several factors:

-

pH: The bond is most susceptible to hydrolysis under acidic conditions.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]

-

Anomeric Configuration (α vs. β): The stereochemistry at the anomeric carbon (C1) can significantly influence the rate of both chemical and enzymatic cleavage.

-

Stereochemistry: The relative orientation of adjacent hydroxyl groups can impact reactivity, particularly under alkaline conditions.

Chemical Stability and Hydrolysis Mechanisms

The primary non-enzymatic degradation pathway for this compound in solution is hydrolysis, which can be catalyzed by acid or, under more forcing conditions, by base.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common degradation pathway for glycosides. The reaction proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of the glycosidic oxygen atom, followed by a slow, rate-determining cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield the free sugar (L-fucose) and methanol. The overall reaction follows first-order kinetics.[3]

The rate of acid hydrolysis is highly dependent on the stability of the oxocarbenium ion intermediate and steric factors. While specific kinetic data for this compound is not extensively published, studies on related complex fucosides demonstrate the lability of the fucosyl linkage under mild acid.

| Compound/Process | Condition | Rate Constant (k) | Reference |

| Defucosylation of fucosylated glycosaminoglycan | 0.1 M H₂SO₄, 100°C | 0.0223 h⁻¹ | [4] |

Alkaline Hydrolysis

Glycosidic bonds are generally considered stable under basic conditions. However, at high temperatures and strong alkali concentrations, hydrolysis can occur. The mechanism and rate are highly dependent on the stereochemistry at C1 and C2.

For methyl glycopyranosides, if the C1-aglycone (methoxy group) and the C2-hydroxyl group are in a trans relationship, a rapid degradation pathway is available. The C2-alkoxide, formed in strong base, can act as an intramolecular nucleophile, displacing the methoxy (B1213986) group to form a highly reactive 1,2-epoxide (anhydro-sugar) intermediate.[5] This intermediate is then rapidly hydrolyzed.

-

Methyl α-L-fucopyranoside: The C1-OMe (axial) and C2-OH (equatorial) are cis. It lacks the trans arrangement and is therefore relatively stable to base.

-

Methyl β-L-fucopyranoside: The C1-OMe (axial) and C2-OH (axial) are trans. This anomer is susceptible to degradation via the 1,2-epoxide mechanism and is expected to be significantly less stable than the α-anomer in strong alkali.[5]

Studies on various methyl glycosides in 10% sodium hydroxide (B78521) at 170°C confirm that trans C1/C2 isomers react much faster than their cis counterparts.

| Methyl Glycoside | C1/C2 Relationship | Relative Rate of Alkaline Hydrolysis (k_rel) |

| α-D-Glucopyranoside | trans | 1.00 |

| β-D-Glucopyranoside | cis | 0.03 |

| α-D-Mannopyranoside | cis | 0.02 |

| β-D-Mannopyranoside | trans | 0.44 |

| α-D-Galactopyranoside | cis | 0.05 |

| β-D-Galactopyranoside | trans | 1.48 |

Data adapted from studies on various methyl glycopyranosides, illustrating the stereochemical effect.[5]

Enzymatic Stability

In biological systems, the stability of this compound is dictated by the presence of specific glycoside hydrolases called fucosidases. α-L-fucosidases (EC 3.2.1.51) specifically recognize and cleave the α-L-fucosidic linkage. This enzymatic hydrolysis is extraordinarily efficient compared to chemical hydrolysis.[5] The stability of methyl α-L-fucopyranoside in a biological matrix is therefore low if α-fucosidases are present. Conversely, it will be stable in the presence of enzymes that target other linkages (e.g., β-fucosidases or other glycosidases).

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the loss of the parent compound and the formation of degradation products over time.[6][7][8]

Protocol for Acid Hydrolysis Kinetic Study

-

Preparation: Prepare a 10 mg/mL stock solution of methyl α-L-fucopyranoside in deionized water. Prepare a 2.0 M HCl solution.

-

Reaction Setup: In a series of sealed reaction vials, add the appropriate volume of stock solution and 2.0 M HCl to achieve a final fucoside concentration of 1 mg/mL and a final acid concentration of 1.0 M.

-

Incubation: Place the vials in a thermostatically controlled heating block or water bath set to a specified temperature (e.g., 80°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove one vial from the heat.

-

Quenching: Immediately place the vial in an ice bath to stop the reaction. Neutralize the sample by adding an equimolar amount of NaOH solution (e.g., 2.0 M NaOH).

-

Analysis: Dilute the quenched sample with the mobile phase and analyze using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

-

Data Processing: Plot the natural logarithm of the fucoside concentration versus time. The negative of the slope of this line represents the first-order rate constant (k).

Protocol for Enzymatic Hydrolysis Assay

This protocol is adapted from standard α-fucosidase assays.[9]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Citrate Buffer, pH 5.5 at 25°C.

-

Substrate Solution: 10 mM Methyl α-L-fucopyranoside in Assay Buffer.

-

Enzyme Solution: Immediately before use, prepare a solution of α-L-fucosidase (from a commercial source) at a suitable concentration (e.g., 0.02 - 0.04 units/mL) in cold Assay Buffer.

-

Stop Solution: 200 mM Borate buffer, pH 9.8.

-

-

Reaction:

-

Equilibrate the Assay Buffer and Substrate Solution to 25°C.

-

In a microcentrifuge tube, mix 400 µL of Assay Buffer and 500 µL of Substrate Solution.

-

Initiate the reaction by adding 100 µL of the Enzyme Solution. Mix gently.

-

Incubate at 25°C for exactly 10 minutes.

-

-

Quenching: Stop the reaction by adding 1.0 mL of ice-cold acetonitrile (B52724) to precipitate the enzyme, or by boiling the sample for 5 minutes. Centrifuge to pellet the denatured protein.

-

Analysis: Analyze the supernatant for the amount of L-fucose released using an appropriate method, such as HPAEC-PAD.[10]

Analytical Method: HPLC for Fucoside and Fucose

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is ideal for the direct, sensitive quantification of underivatized carbohydrates.[10]

-

System: An ion chromatography system equipped with a gold working electrode and Ag/AgCl reference electrode.

-

Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

-

Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate. A typical starting condition could be 16 mM NaOH.

-

Detection: Pulsed amperometry using a standard carbohydrate waveform.

-

Quantification: The concentration of this compound and its degradation product, L-fucose, are determined by comparing peak areas to those of known concentration standards.

Conclusion

Methyl L-fucopyranosides are robust compounds under neutral and mildly basic conditions, making them suitable for a wide range of applications. However, their stability is compromised under acidic conditions, where they undergo first-order hydrolysis to yield L-fucose and methanol. A critical consideration for researchers is the differential stability of the anomers under strongly alkaline conditions; the methyl β-L-fucopyranoside is significantly more labile than its α-counterpart due to a facile intramolecular degradation mechanism. In biological contexts, stability is low in the presence of specific α-L-fucosidases. A thorough understanding of these stability profiles, assessed through rigorous experimental protocols, is essential for the effective use of methyl fucopyranosides in research and pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Glycoside - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scispace.com [scispace.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Quantitative Kinetic Characterization of Glycoside Hydrolases Using High-Performance Anion-Exchange Chromatography (HPAEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl Fucopyranoside in Advancing Glycobiology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of glycobiology, understanding the nuanced interactions between carbohydrates and proteins is paramount to unraveling complex biological processes and developing novel therapeutics. Among the vast array of tools available to researchers, methyl fucopyranoside, a chemically stable derivative of the monosaccharide fucose, has emerged as an indispensable molecular probe. This technical guide provides an in-depth exploration of the role of this compound in glycobiology research, offering a comprehensive overview of its applications, quantitative interaction data, detailed experimental protocols, and visual representations of its involvement in key biological pathways.

Core Applications in Glycobiology

This compound, existing as either the α- or β-anomer, serves as a versatile tool for investigating a wide range of biological phenomena. Its primary utility stems from its ability to act as a stable mimic of the fucose residue found in complex glycans, allowing for the specific interrogation of fucose-binding proteins known as lectins.

Key application areas include:

-

Lectin Specificity and Inhibition: Methyl fucopyranosides are widely used to characterize the binding specificity of fucose-binding lectins and to act as competitive inhibitors in functional assays. This is crucial for understanding the role of lectins in processes such as cell-cell recognition, immune responses, and pathogen adhesion.[1][2]

-

Fucosyltransferase Inhibition: As structural analogs of fucose, these compounds can be employed to study and potentially inhibit fucosyltransferases, the enzymes responsible for attaching fucose to glycan chains.[3][4] The dysregulation of fucosylation is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.[3][5]

-

Cell Adhesion Studies: Fucosylated glycans, such as the sialyl Lewis X antigen, are critical for selectin-mediated cell adhesion, a key process in inflammation and cancer metastasis.[5][6][7][8] this compound can be used to competitively inhibit these interactions, providing insights into the adhesion cascade.

-

Drug Development: By serving as a foundational scaffold, this compound is utilized in the design and synthesis of more complex glycomimetics and fucosylated oligosaccharides with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2]

-

Microbial Pathogenesis: The adhesion of pathogens, such as Pseudomonas aeruginosa, to host cells is often mediated by fucose-specific lectins.[9][10][11][12][13] this compound can be used to disrupt these interactions and inhibit processes like biofilm formation.[9][13]

Quantitative Data on this compound Interactions

The precise quantification of the binding affinity between this compound and its protein targets is essential for interpreting experimental results and for the rational design of more potent inhibitors. The dissociation constant (Kd) is a key parameter used to describe this affinity, with a lower Kd value indicating a stronger binding interaction.

| Ligand | Lectin | Method | Dissociation Constant (Kd) | Reference |

| Methyl-α-L-fucopyranoside | Ralstonia solanacearum lectin (RSL) | Isothermal Titration Calorimetry (ITC) | 2.5 x 10⁻⁷ M | [2] |

Note: The binding affinities of methyl fucopyranosides to various other lectins and fucosyltransferases have been studied, but publicly available, specific Kd or IC50 values for the methyl glycoside itself are often embedded within broader studies on more complex fucosylated structures. The value presented here is a direct measurement for the methyl glycoside.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Measuring Lectin-Carbohydrate Binding Affinity

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][14][15][16][17][18][19]

Materials:

-

Isothermal Titration Calorimeter

-

Purified lectin of interest

-

This compound

-

Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4)

-

Syringes and sample cells for the ITC instrument

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified lectin against the chosen ITC buffer to ensure a precise buffer match between the protein and ligand solutions.

-

Prepare a stock solution of this compound in the same dialysis buffer.

-

Determine the accurate concentrations of both the lectin and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and precise weighing for the sugar).

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Load the lectin solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-100 µM.

-

Load the this compound solution into the injection syringe. The concentration should be 10-20 times higher than the lectin concentration to ensure saturation is reached during the titration.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Data Acquisition:

-

Perform an initial injection to account for any initial mixing effects.

-

Proceed with a series of injections of the this compound solution into the lectin solution. The instrument will measure the heat change associated with each injection.

-

Continue the titration until the binding sites on the lectin are saturated, indicated by a return of the heat of reaction to the baseline heat of dilution.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.

-

This analysis will yield the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR) for Analyzing Lectin-Carbohydrate Interactions

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time.[4][20][21][22][23][24][25][26][27] It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Purified lectin

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS) and ethanolamine (B43304)

-

Regeneration solution (e.g., a high concentration of a simple sugar or a low pH buffer)

Protocol:

-

Lectin Immobilization:

-

Activate the surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the purified lectin solution over the activated surface to allow for covalent coupling via primary amine groups. The protein concentration and contact time will determine the immobilization level.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized lectin surface. The SPR instrument will detect changes in the refractive index at the sensor surface as the sugar binds to the lectin.

-

After each injection, allow for a dissociation phase where the running buffer flows over the surface, and the dissociation of the sugar is monitored.

-

-

Surface Regeneration:

-

Inject a regeneration solution to remove any remaining bound this compound from the lectin surface, preparing it for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without denaturing the immobilized lectin.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are analyzed using the instrument's software.

-

By fitting the association and dissociation curves for each concentration, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.

-

Visualizing the Role of this compound in Biological Systems

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway: Inhibition of P-selectin Mediated Leukocyte Adhesion

This diagram illustrates the role of P-selectin in mediating the initial tethering and rolling of leukocytes on the endothelial surface during inflammation, a process dependent on the interaction between P-selectin and fucosylated ligands like PSGL-1. Methyl-α-L-fucopyranoside can act as a competitive inhibitor in this pathway.

Caption: Inhibition of P-selectin mediated leukocyte adhesion by methyl-α-L-fucopyranoside.

Signaling Pathway: Disruption of Pseudomonas aeruginosa Biofilm Formation

This diagram shows the role of the fucose-binding lectin LecB in the formation of P. aeruginosa biofilms. Methyl-α-L-fucopyranoside can interfere with this process by blocking the action of LecB.

Caption: Inhibition of P. aeruginosa biofilm formation by methyl-α-L-fucopyranoside.

Experimental Workflow: Glycan Microarray with Competitive Inhibition

This diagram outlines the workflow for a glycan microarray experiment where methyl-α-L-fucopyranoside is used as a competitive inhibitor to validate the specificity of a fucose-binding protein.

References

- 1. researchgate.net [researchgate.net]

- 2. The fucose-binding lectin from Ralstonia solanacearum. A new type of beta-propeller architecture formed by oligomerization and interacting with fucoside, fucosyllactose, and plant xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 4. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LecB, a High Affinity Soluble Fucose-Binding Lectin from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific association of lectin LecB with the surface of Pseudomonas aeruginosa: role of outer membrane protein OprF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudomonas Aeruginosa Lectins As Targets for Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudomonas aeruginosa lectin LecB is located in the outer membrane and is involved in biofilm formation. | Semantic Scholar [semanticscholar.org]

- 14. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 19. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 20. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 22. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.uci.edu [chem.uci.edu]

- 25. Carbohydrate-lectin interactions assayed by SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 27. glycopedia.eu [glycopedia.eu]

A Beginner's Guide to the Synthesis of Methyl α-L-fucopyranoside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic synthesis of methyl α-L-fucopyranoside, a valuable carbohydrate derivative with applications in glycobiology and drug discovery. The content is specifically tailored for individuals with a foundational understanding of organic chemistry, offering a straightforward and accessible approach to this glycosylation reaction.

Introduction

Methyl α-L-fucopyranoside is a methylated form of L-fucose, a deoxy hexose (B10828440) sugar found in a variety of naturally occurring glycans. The alpha-anomeric linkage is of particular interest in the study of carbohydrate-protein interactions and the development of therapeutic agents. This guide will focus on the Fischer glycosylation method, a direct and cost-effective approach for the synthesis of methyl glycosides, making it an ideal starting point for researchers new to carbohydrate chemistry.

Synthetic Pathway: Fischer Glycosylation

The Fischer glycosylation is a classic acid-catalyzed reaction between a reducing sugar and an alcohol. In this case, L-fucose is treated with methanol (B129727) in the presence of a strong acid catalyst to yield a mixture of methyl fucopyranosides. The reaction proceeds through a thermodynamic equilibrium, and prolonged reaction times favor the formation of the more stable pyranoside ring structure over the furanoside form. Furthermore, due to the anomeric effect, the α-anomer is often the major product in the pyranoside series.

For a simplified and environmentally friendly work-up, the use of an acidic ion-exchange resin, such as Dowex® 50W-X8 (H+ form), is recommended. This heterogeneous catalyst can be easily removed by filtration, eliminating the need for a neutralization step.

Experimental Protocol

This section details a beginner-friendly protocol for the synthesis of methyl α-L-fucopyranoside via Fischer glycosylation.

Materials:

-

L-fucose

-

Anhydrous methanol (MeOH)

-

Dowex® 50W-X8 (H+ form) resin

-

Sodium bicarbonate (NaHCO₃)

-